![molecular formula C8H14O3S B583228 3-Cyclohexene-1-methanol Methanesulfonate CAS No. 108541-48-6](/img/structure/B583228.png)
3-Cyclohexene-1-methanol Methanesulfonate
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Overview
Description
3-Cyclohexene-1-methanol is the principal constituent of essential oil isolated from Pinus sylvestris . It is used in the synthesis of novel macromonomer of epoxy end-functionalized polystyrene via atom transfer radical polymerization . It is also a cyclohexene derivative found in essential oil of various citrus varieties .
Synthesis Analysis
The synthesis of 3-Cyclohexene-1-methanol Methanesulfonate involves the reaction of 3-Cyclohexene-1-methanol and Methanesulfonyl chloride . The reaction conditions involve the use of triethylamine in dichloromethane .Molecular Structure Analysis
The molecular formula of 3-Cyclohexene-1-methanol Methanesulfonate is C8H14O3S . The structure can be viewed as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
3-Cyclohexene-1-methanol Methanesulfonate is used as a reactant in the preparation of Cinitapride . It is also used in the synthesis of novel macromonomer of epoxy end-functionalized polystyrene via atom transfer radical polymerization .Physical And Chemical Properties Analysis
3-Cyclohexene-1-methanol Methanesulfonate is a colorless oil . It has a predicted boiling point of 318.5±11.0 °C and a predicted density of 1.155±0.06 g/cm3 . It is soluble in Dichloromethane, Diethyl Ether, and Ethyl Acetate .Scientific Research Applications
- Citrus Varieties : 3-Cyclohexene-1-methanol Methanesulfonate is a derivative found in the essential oil of various citrus fruits. Its unique aroma and flavor contribute to the sensory appeal of citrus-based products, including perfumes, colognes, and food additives .
- Cinitapride Preparation : Researchers use this compound as a reactant in the synthesis of Cinitapride, a gastroprokinetic agent used to treat gastrointestinal disorders. The presence of the cyclohexene ring in 3-Cyclohexene-1-methanol Methanesulfonate plays a crucial role in the formation of Cinitapride .
- Protected Alcohol Derivative : Chemists often employ 3-Cyclohexene-1-methanol Methanesulfonate as a protected form of 3-Cyclohexene-1-methanol (also known as cyclohexenylmethanol). The methanesulfonate group provides stability during synthetic reactions, allowing for controlled transformations and subsequent deprotection .
- Building Block : The cyclohexene moiety in this compound serves as a versatile building block for the synthesis of more complex natural products. Researchers can modify the functional groups attached to the cyclohexene ring to create diverse chemical structures .
- Food Industry : Due to its pleasant aroma and taste, 3-Cyclohexene-1-methanol Methanesulfonate may find applications as a flavor enhancer or modulator in food and beverages. Its subtle, fruity notes can enhance overall sensory experiences .
- Cellular Effects : Investigating the impact of 3-Cyclohexene-1-methanol Methanesulfonate on cellular processes could reveal insights into its potential biological activities. Researchers might explore its effects on cell growth, signaling pathways, or enzyme inhibition .
Flavor and Fragrance Industry
Pharmaceutical Synthesis
Organic Chemistry
Natural Product Synthesis
Flavor Enhancers and Modulators
Biological Studies
Safety and Hazards
Mechanism of Action
- The primary targets of 3-Cyclohexene-1-methanol Methanesulfonate are not explicitly documented in the available literature. However, it is essential to recognize that this compound is a derivative of 3-Cyclohexene-1-methanol, which is found in the essential oil of various citrus varieties .
Target of Action
properties
IUPAC Name |
cyclohex-3-en-1-ylmethyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPKJZBPDGBVJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC=CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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